Myricetin 3-galactoside is a natural product found in Camellia sinensis, Trifolium pannonicum, and other organisms with data available.
Myricetin 3-O-galactoside
CAS No.: 15648-86-9
Cat. No.: VC21345890
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15648-86-9 |
---|---|
Molecular Formula | C21H20O13 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 |
Standard InChI Key | FOHXFLPXBUAOJM-MGMURXEASA-N |
Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Melting Point | 198 - 201 °C |
Chemical Identity and Structure
Basic Chemical Properties
Myricetin 3-O-galactoside (CAS: 15648-86-9) is classified as a glycosyloxyflavone with the molecular formula C21H20O13 and a molecular weight of 480.4 g/mol . Structurally, it consists of myricetin with a beta-D-galactosyl residue attached at position 3, making it a member of the flavonoid-3-O-glycoside family . These compounds are characterized by a flavonoid moiety that is O-glycosidically linked to a carbohydrate moiety at the C3-position, influencing both their physical properties and biological activities .
The compound features multiple hydroxyl groups in its structure, contributing significantly to its antioxidant properties and ability to interact with various biological systems. With a monoisotopic molecular weight of 480.090390726, the precise structure of this compound has been well-characterized in chemical databases . Its creation date in PubChem was recorded as 2005-08-09, with the most recent modification date being March 29, 2025, indicating ongoing interest and research into this compound .
As shown in Table 1, Myricetin 3-O-galactoside possesses specific chemical properties that define its behavior in biological systems and potential pharmaceutical applications.
Table 1: Chemical Properties of Myricetin 3-O-galactoside
Nomenclature and Classification
Myricetin 3-O-galactoside is known by several synonyms in scientific literature, reflecting both its structural features and historical naming conventions. Common synonyms include Myricetin 3-galactoside, Myricetin-3-galactoside, Myricetin 3-O-beta-D-galactopyranoside, and Myricetin 3-β-D-galactoside . These variations in nomenclature sometimes create challenges in comprehensively reviewing the literature on this compound, as different researchers may use different naming conventions.
In terms of chemical classification, Myricetin 3-O-galactoside belongs to a well-defined hierarchical system, as outlined in Table 2. This classification framework provides valuable context for understanding the compound's relationship to other flavonoids and plant secondary metabolites, as well as its potential biological roles and activities.
Table 2: Chemical Classification of Myricetin 3-O-galactoside
This classification system highlights the compound's relationship to both the flavonoid family and carbohydrate chemistry, reflecting its hybrid structure as a glycosylated flavonoid. Understanding these structural relationships is crucial for predicting and interpreting its biological activities and pharmaceutical potential.
Natural Sources and Distribution
Plant Sources
Myricetin 3-O-galactoside has been detected in multiple plant species, primarily within the families Theaceae, Fabaceae, and Myrtaceae. Its presence has been confirmed in Camellia sinensis (tea plant), Trifolium pannonicum (Hungarian clover), and Myrtus communis (common myrtle) . This distribution pattern suggests that the compound may have evolved independently in different plant lineages, potentially serving similar ecological or physiological roles across diverse species.
Within these plants, Myricetin 3-O-galactoside is synthesized as part of the plant's secondary metabolism. Like other flavonoid glycosides, it likely serves multiple functions in planta, possibly including UV protection, defense against herbivores and pathogens, and regulation of plant growth and development. The glycosylation of flavonoids often increases their water solubility and stability, potentially enhancing their storage capability within plant tissues.
The concentration of Myricetin 3-O-galactoside varies significantly between different plant species and even between different parts of the same plant, reflecting the complex regulation of flavonoid biosynthesis in response to genetic, developmental, and environmental factors. This variability presents both challenges and opportunities for the commercial extraction and utilization of this compound.
Biological Activities
Antioxidant Properties
Myricetin 3-O-galactoside demonstrates significant antioxidant activities through multiple complementary mechanisms. Research has shown that it effectively inhibits xanthine oxidase (XO), an enzyme responsible for generating reactive oxygen species, at a concentration of 100 μg/ml in cell-free assays . This XO inhibitory activity is particularly relevant for conditions like gout and ischemia-reperfusion injury, where XO-derived oxidative stress plays a significant pathological role.
Beyond enzyme inhibition, Myricetin 3-O-galactoside also exhibits direct free radical scavenging capabilities . The structural features responsible for this activity likely include the multiple hydroxyl groups on both the flavonoid backbone and the galactose moiety, which can donate hydrogen atoms to neutralize free radicals. This multi-faceted antioxidant profile suggests potential applications in conditions characterized by oxidative stress.
Effects on Bone Metabolism
Stimulation of Osteoblast Differentiation
Recent research has revealed that Myricetin 3-O-β-D-galactopyranoside (M3G) significantly enhances osteoblast differentiation and function. Studies on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) demonstrated that M3G treatment stimulates multiple markers of osteoblastogenesis . When hBM-MSCs were induced to differentiate into osteoblasts in the presence of M3G, researchers observed enhanced cell proliferation, increased alkaline phosphatase (ALP) activity, and augmented extracellular mineralization . These effects collectively indicate a potent pro-osteogenic activity that could have significant implications for bone health applications.
At the molecular level, M3G treatment upregulated the expression of RUNX2 and osteopontin transcription factors, both of which play crucial roles in osteoblast differentiation and function . RUNX2 (Runt-related transcription factor 2) is widely recognized as a master regulator of osteoblast differentiation, controlling the expression of multiple osteoblast-specific genes. Osteopontin, a non-collagenous protein abundant in bone matrix, plays important roles in bone remodeling and mineralization. The upregulation of these factors provides a mechanistic explanation for the observed pro-osteogenic effects of M3G.
The ability to stimulate osteoblast differentiation is particularly significant in the context of bone disorders characterized by decreased bone formation, such as osteoporosis and certain forms of secondary osteoporosis. These findings position M3G as a promising compound for the development of novel approaches to enhance bone formation in these conditions.
Inhibition of Adipogenesis
Complementing its pro-osteogenic effects, M3G has also demonstrated the ability to inhibit adipocyte differentiation. When hBM-MSCs were treated with M3G during adipogenesis induction, researchers observed significant inhibition of adipocyte formation, as evidenced by decreased lipid accumulation within the cells . This dual action of promoting osteoblastogenesis while inhibiting adipogenesis is particularly relevant for bone health, as increased bone marrow adiposity is a hallmark feature of osteoporosis and aging-related bone loss.
The molecular basis for this anti-adipogenic effect involves the downregulation of key adipogenic transcription factors. M3G treatment significantly reduced the expression of PPARγ (peroxisome proliferator-activated receptor gamma), SREBP1c (sterol regulatory element-binding protein 1c), and C/EBPα (CCAAT/enhancer-binding protein alpha) . These transcription factors form a regulatory network that controls adipocyte differentiation and lipid metabolism, and their downregulation effectively blocks the adipogenic program in bone marrow stromal cells.
By simultaneously enhancing osteoblastogenesis and suppressing adipogenesis, M3G addresses a fundamental pathological feature of osteoporosis—the shift in bone marrow stromal cell differentiation from the osteoblast lineage toward the adipocyte lineage. This unique dual activity distinguishes M3G from many current osteoporosis therapies and suggests potential for developing novel therapeutic approaches based on this compound.
Signaling Pathways Involved
The research on M3G has identified key signaling pathways mediating its effects on bone marrow stromal cell differentiation. For osteoblast stimulation, M3G treatment increased the activation of both Wnt and BMP (Bone Morphogenetic Protein) signaling pathways . These pathways play fundamental roles in bone development, maintenance, and regeneration, making them attractive targets for osteoporosis therapeutics.
The Wnt signaling pathway regulates multiple aspects of bone biology, including osteoblast proliferation, differentiation, and function, as well as bone mass accrual and maintenance. Similarly, BMP signaling is crucial for the induction of osteoblast differentiation from mesenchymal precursors and for stimulating bone formation. The ability of M3G to activate these pathways provides a solid mechanistic foundation for its pro-osteogenic effects and suggests potential synergies with other therapies targeting these pathways.
For adipogenesis inhibition, M3G appears to act primarily through interference with the PPARγ pathway . PPARγ is a nuclear receptor that functions as a master regulator of adipocyte differentiation and lipid metabolism. By suppressing this pathway, M3G effectively blocks the adipogenic program in bone marrow stromal cells, redirecting them toward the osteoblast lineage. This mechanism is particularly significant given the established role of increased PPARγ expression and activity in age-related bone loss and osteoporosis.
Table 5: Effects of Myricetin 3-O-galactoside on Bone Metabolism
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume